4-Hydroxy-3,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNHTTWQSSUZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197704 | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-37-3 | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4919-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-3,5-dimethylbenzoic acid chemical properties

An In-Depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as 3,5-Dimethyl-4-hydroxybenzoic acid, is a substituted phenolic acid that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group and a hydroxyl group on a dimethylated benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate in the production of a wide range of specialty chemicals, including agrochemicals, dyestuffs, and, notably, active pharmaceutical ingredients (APIs).[2][3] In the realm of drug development, it is recognized as a key reagent in the synthesis of potent transthyretin (TTR) amyloidogenesis inhibitors and mexiletine derivatives, highlighting its importance to medicinal chemists and pharmaceutical scientists.[2][3]

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its application in synthesis and material science. The key physicochemical and spectroscopic data for this compound are summarized below.

Physical and Chemical Properties

The compound typically appears as an off-white to light beige crystalline solid.[2][4] Its properties are quantitatively detailed in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4919-37-3 | [1][4] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Off-white to light pink or light beige crystalline powder | [2][4] |

| Melting Point | 221-227 °C | [4] |

| Solubility | Soluble in methanol | [2][3] |

| LogP | 2.08 | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The characteristic spectral features of this compound are indispensable for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl groups, the phenolic hydroxyl proton, and the carboxylic acid proton. The symmetry of the molecule simplifies the aromatic region.

-

IR Spectroscopy : The infrared spectrum displays characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid (superimposed on the phenolic O-H), a sharp C=O stretch from the carboxyl group, and C-O stretching, as well as aromatic C-H and C=C vibrations.[1][6]

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[7]

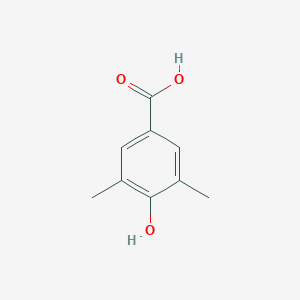

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Methodologies

The most common and scalable synthesis involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. This transformation can be effectively achieved under either acidic or basic conditions, providing flexibility in process development.[8]

-

Alkaline Hydrolysis: This is often the preferred route due to high yields and cleaner reactions. The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. The reaction initially forms the sodium salt of the carboxylic acid. Subsequent acidification precipitates the desired product.[8]

-

Acidic Hydrolysis: Alternatively, the nitrile can be hydrolyzed using a strong acid like sulfuric acid under reflux. The product crystallizes upon cooling the reaction mixture. This method may require careful temperature control to prevent potential charring.[8]

Caption: Synthetic routes to this compound.

Core Reactivity

The reactivity of this compound is governed by its three functional components: the carboxylic acid, the phenolic hydroxyl group, and the activated aromatic ring.

-

Esterification: The carboxylic acid group readily undergoes esterification with various alcohols under acidic conditions (e.g., Fischer esterification) or via conversion to an acyl chloride followed by reaction with an alcohol. This is a common strategy for creating derivatives and prodrugs.[9]

-

Phenolic Hydroxyl Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to participate in reactions requiring a phenoxide intermediate.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a potent activating group, directing electrophiles to the positions ortho to it (positions 2 and 6). However, these positions are sterically hindered by the adjacent methyl groups. The methyl groups are also weakly activating. The carboxylic acid group is a deactivating group, directing meta. This electronic and steric environment makes further substitution on the ring challenging but predictable.

-

Azo Coupling: As a phenol derivative, it can act as a coupling component in azo dye synthesis. The reaction involves an electrophilic aromatic substitution by a diazonium salt, typically coupling at the position ortho to the powerful hydroxyl activating group.[10]

Caption: Key reaction types of this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis via Basic Hydrolysis[8]

This protocol outlines a high-yield method for preparing the title compound.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Reaction: Add 4-hydroxy-3,5-dimethylbenzonitrile to the NaOH solution.

-

Heating: Heat the mixture to reflux with vigorous stirring. Ammonia gas will evolve during the reaction.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid or sulfuric acid to an acidic pH (approx. 2-3). The product will precipitate out.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts and dry under vacuum.

Protocol 2: HPLC Analysis Method[5]

This method is suitable for monitoring reaction progress and assessing final product purity.

-

Column: Newcrom R1 reverse-phase (RP) column or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid (for MS compatibility) to ensure the analyte is in its protonated state.

-

Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm).

-

Procedure: Dissolve a small sample of the compound in the mobile phase or a suitable solvent (like methanol) and inject it into the HPLC system. The retention time will be characteristic of the compound under the specified conditions.

Applications in Drug Discovery and Chemical Industry

This compound is more than a simple chemical; it is an enabling tool for innovation in multiple scientific fields.

-

Pharmaceuticals: Its primary role is as a sophisticated intermediate. For example, the related compound 4-Hydroxy-3,5-dimethylbenzaldehyde is a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment.[11] The benzoic acid derivative serves a similar role as a versatile scaffold for building complex molecules. Its documented use as a reagent for TTR amyloidogenesis inhibitors points to its application in developing treatments for diseases like familial amyloid polyneuropathy.[2][3]

-

Agrochemicals and Dyestuffs: The structural motifs present in this molecule are common in the design of herbicides, fungicides, and pigments. The phenolic and carboxylic acid groups provide handles for further chemical modification to tune the biological activity or chromophoric properties.[3]

-

Polymer Chemistry: Phenolic compounds are foundational to the polymer industry. Derivatives of this compound can be used to synthesize specialized polyesters or epoxy resins, where the rigid aromatic core can enhance thermal stability and mechanical properties.

Conclusion

This compound is a highly functionalized aromatic compound with significant value for researchers in both academic and industrial settings. Its straightforward synthesis, well-defined reactivity, and proven utility as an intermediate in high-value applications, particularly in pharmaceuticals, ensure its continued relevance. The protocols and data presented in this guide offer a robust foundation for scientists and developers to effectively utilize this versatile chemical building block in their research and development endeavors.

References

- BenchChem. (n.d.). dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid. Benchchem.

- ChemicalBook. (n.d.). This compound | 4919-37-3. ChemicalBook.

-

Boldron, C., Aromí, G., Challa, G., Gamez, P., & Reedijk, J. (2005). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Chemical Communications, (45), 5649-5651. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). This compound, 98%. Thermo Fisher Scientific.

-

Finkbeiner, H., Hay, A. S., Blanchard, H. S., & Endres, G. F. (1966). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. The Journal of Organic Chemistry, 31(2), 549–555. [Link]

-

Abbaoui, Z., Arrass, H., Touzani, R., & Hammouti, B. (2020). Kinetic data for the oxidation of 2,6-Dimethylphenol by complexes based on pyrazole and different metal salts in methanol. ResearchGate. Retrieved January 8, 2026, from [Link]

- Royal Society of Chemistry. (2005). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. RSC Publishing.

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-3-7). Cheméo. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Wikipedia. Retrieved January 8, 2026, from [Link]

-

ACS Publications. (n.d.). Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight. Industrial & Engineering Chemistry Research. Retrieved January 8, 2026, from [Link]

-

SIELC Technologies. (2018). This compound. SIELC Technologies. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST WebBook. Retrieved January 8, 2026, from [Link]

- L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. L.S. College.

- BenchChem. (n.d.). Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates. Benchchem.

-

PubChemLite. (n.d.). This compound (C9H10O3). PubChemLite. Retrieved January 8, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. UCLA. Retrieved January 8, 2026, from [Link]

-

BYJU'S. (n.d.). Kolbe Reaction Mechanism. BYJU'S. Retrieved January 8, 2026, from [Link]

- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-

Fisher Scientific. (n.d.). This compound, 98%. Fisher Scientific. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids. Google Patents.

- Organic Chemistry Data. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Organic Chemistry Data.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. ResearchGate. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4919-37-3 [chemicalbook.com]

- 3. This compound CAS#: 4919-37-3 [amp.chemicalbook.com]

- 4. A13051.06 [thermofisher.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]

- 7. This compound(4919-37-3) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iajpr.com [iajpr.com]

- 10. jocpr.com [jocpr.com]

- 11. innospk.com [innospk.com]

An In-Depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzoic Acid (CAS: 4919-37-3): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-dimethylbenzoic acid, registered under CAS number 4919-37-3, is a substituted aromatic carboxylic acid. As a derivative of p-hydroxybenzoic acid (4-HBA), it belongs to a class of phenolic compounds that are of significant interest across various scientific disciplines. Its unique structure, featuring a carboxylic acid group, a hydroxyl group, and two methyl groups on the benzene ring, makes it a versatile building block and intermediate in organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, key applications in research and development, analytical methodologies, and essential safety protocols, designed to support professionals in leveraging this compound for their scientific objectives.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application. This compound is typically an off-white to light beige crystalline solid, with solubility in alcohols like methanol.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4919-37-3 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to light pink/beige crystalline powder | [2] |

| Melting Point | 221-227 °C | [2] |

| Solubility | Soluble in methanol | |

| InChIKey | OMNHTTWQSSUZHO-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Analytical characterization is critical for structure confirmation and purity assessment. Spectroscopic data provides an electronic and atomic fingerprint of the molecule.

Table 2: Key Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectral data available for structure confirmation. | [1][3] |

| ¹³C NMR | Spectral data available for structure confirmation. | [1] |

| Infrared (IR) | Spectra available via KBr wafer or ATR techniques. | [1] |

| Mass Spec (MS) | Mass spectral data available for molecular weight verification. | [3] |

Section 2: Synthesis and Purification

A reliable and scalable synthetic route is paramount for the practical application of any chemical compound. This compound is commonly synthesized via the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile.[4] This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred for its high yield and straightforward product isolation.[4]

Workflow for Synthesis via Basic Hydrolysis

The following diagram outlines the key stages of the synthesis process starting from the nitrile precursor.

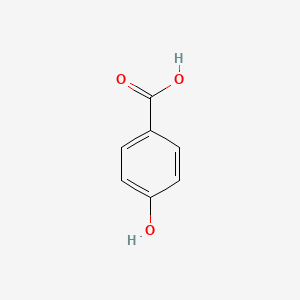

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Basic Hydrolysis

This protocol describes the conversion of 4-hydroxy-3,5-dimethylbenzonitrile to this compound.

Materials:

-

4-hydroxy-3,5-dimethylbenzonitrile

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide. Add 4-hydroxy-3,5-dimethylbenzonitrile to the solution. The molar ratio of NaOH to the nitrile should be in significant excess to ensure complete hydrolysis.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[4]

-

Rationale: The elevated temperature accelerates the rate of the saponification (hydrolysis) of the nitrile group to a carboxylate salt. Refluxing prevents the loss of solvent.

-

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is fully consumed.[4]

-

Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH reaches approximately 2-3.[4]

-

Rationale: The product exists as its water-soluble sodium carboxylate salt in the basic solution. Acidification protonates the carboxylate, yielding the free carboxylic acid, which is poorly soluble in water and precipitates out.

-

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[4]

-

Purification: Wash the collected solid thoroughly with cold deionized water to remove inorganic salts (like NaCl).[4] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

-

Drying: Dry the purified solid under vacuum to yield the final product, this compound.

Section 3: Key Applications in Research and Development

This compound serves as a crucial intermediate in multiple fields. Its utility stems from the reactivity of its functional groups—the carboxylic acid allows for esterification and amidation, while the phenol group can undergo etherification or other modifications.

-

Medicinal Chemistry: It is widely used as a key reagent in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis, a condition associated with certain types of amyloidosis.[5] It is also employed in the preparation of derivatives of mexiletine, an antiarrhythmic drug.[5]

-

Agrochemicals and Dyestuffs: The compound serves as an important intermediate in the manufacturing of various agrochemicals and dyes, where its specific substitution pattern is leveraged to build more complex molecular architectures.[5]

-

Broader Biological Context: As a derivative of p-hydroxybenzoic acid (4-HBA), it is part of a family of compounds with extensive, well-documented biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] This context suggests its potential as a scaffold or starting material in drug discovery programs targeting these areas.

Section 4: Analytical Methodologies

Accurate and robust analytical methods are essential for verifying the purity and concentration of research compounds. Reverse-phase HPLC is a standard and reliable method for analyzing this compound.

Analytical Workflow Diagram

Caption: General workflow for the HPLC analysis of this compound.

Protocol: Purity Analysis by RP-HPLC

This protocol provides a starting point for the analysis of this compound.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[10][11]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).

-

Column Temperature: 30°C.[9]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable solvent like methanol.

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: The purity of the sample can be determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method). For precise quantification, a calibration curve should be generated using standards of varying concentrations.

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

Table 3: GHS Hazard Information

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation. | [1] |

| Eye Irritation | H319: Causes serious eye irritation. | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [1] |

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[12]

Conclusion

This compound is a valuable and versatile chemical with well-defined properties and established synthetic and analytical protocols. Its demonstrated use as an intermediate in medicinal chemistry, agrochemicals, and dyestuffs highlights its industrial and research relevance. For scientists in drug discovery and development, its structural relation to biologically active phenolic acids presents opportunities for its use as a scaffold for novel therapeutics. Proper understanding of its characteristics, synthesis, and handling as detailed in this guide is essential for its effective and safe utilization.

References

-

metasci. (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link][13]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link][14]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link][10][11]

-

Kumar, V., et al. (2015). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link][6]

-

Olas, B. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Retrieved from [Link][7]

-

Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link][9]

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link][8]

Sources

- 1. This compound | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound(4919-37-3) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound CAS#: 4919-37-3 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3,5-dimethylbenzoic Acid

Introduction

4-Hydroxy-3,5-dimethylbenzoic acid, also known as 3,5-dimethyl-4-hydroxybenzoic acid, is a substituted phenolic acid that serves as a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring a carboxylic acid group and a hydroxyl group on a dimethylated benzene ring, imparts a unique combination of reactivity and physical characteristics. These properties are fundamental to its application in various fields, including the synthesis of agrochemicals, dyestuffs, and as a reagent in the development of potent TTR (transthyretin) amyloidogenesis inhibitors.[2][3][4] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic identifiers, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 4919-37-3 | PubChem[5], Fisher Scientific[4] |

| Molecular Formula | C₉H₁₀O₃ | PubChem[5], Fisher Scientific[4] |

| Molecular Weight | 166.17 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5], Fisher Scientific[4] |

| InChI Key | OMNHTTWQSSUZHO-UHFFFAOYSA-N | PubChem[5], Fisher Scientific[4] |

| SMILES | CC1=CC(=CC(=C1O)C)C(=O)O | PubChem[5], Fisher Scientific[4] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, and formulation strategies.

| Physical Property | Value | Experimental Context & Significance |

| Melting Point | 221-227 °C | A high melting point indicates strong intermolecular forces, primarily due to hydrogen bonding from the carboxylic acid and hydroxyl groups, and efficient crystal lattice packing. This property is a key indicator of purity.[4][6] |

| Boiling Point | Data not readily available | Due to its high melting point and potential for decomposition at elevated temperatures, the boiling point is not a commonly reported or practically relevant parameter. |

| Appearance | White to cream or pale brown crystals/powder | The color can be indicative of purity, with purer samples being closer to white. The crystalline form influences handling and dissolution characteristics.[3][6] |

| Solubility | Soluble in methanol. Sparingly soluble in aqueous buffers. | Solubility in polar organic solvents like methanol is expected due to the polar functional groups. Limited water solubility is typical for benzoic acid derivatives with increased hydrocarbon character.[3][4][7] |

| pKa | Not explicitly found for this compound | The pKa of the carboxylic acid group is expected to be around 4, similar to benzoic acid (pKa 4.20) and p-hydroxybenzoic acid (pKa 4.48). The electron-donating methyl groups may slightly increase the pKa.[8] |

| LogP (Octanol/Water Partition Coefficient) | 2.08 | This value suggests a moderate lipophilicity, which is an important parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[9] |

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and enabling its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound was not found in the search results, a predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts are influenced by the electronic environment of each proton.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

-

C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (hydroxyl and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 166. Key fragment ions would correspond to the loss of a hydroxyl group ([M-OH]⁺ at m/z 149) and the loss of a carboxyl group ([M-COOH]⁺ at m/z 121).[5][12]

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, protocols for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline sample into a powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane).

-

Qualitative Assessment: To a small, known amount of this compound (e.g., 10 mg) in a test tube, add the selected solvent dropwise with agitation. Observe if the solid dissolves.

-

Quantitative Determination (for a specific solvent like methanol):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

-

Carefully filter or centrifuge the solution to remove undissolved solid.

-

Take a known volume of the clear, saturated solution and evaporate the solvent.

-

Weigh the remaining solid to determine the concentration, and thus the solubility.

-

Characterization Workflow

The logical flow for characterizing the physical properties of a newly synthesized or sourced batch of this compound is crucial for ensuring its quality and suitability for downstream applications.

Caption: Workflow for the physical characterization of this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physical properties of this compound, from its high melting point to its characteristic spectroscopic signatures, define its identity and govern its application. A thorough understanding and verification of these properties are paramount for any researcher or developer utilizing this versatile chemical intermediate. The protocols and data presented in this guide serve as a comprehensive resource for ensuring the quality and effective use of this compound in scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138387, this compound. Retrieved from [Link][5]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link][9]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link][11]

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link][4]

-

LibreTexts Chemistry. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound CAS#: 4919-37-3 [amp.chemicalbook.com]

- 3. This compound | 4919-37-3 [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. global.oup.com [global.oup.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-Hydroxy-3,5-dimethylbenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Hydroxy-3,5-dimethylbenzoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique structural features—a hydroxyl group, a carboxylic acid moiety, and two methyl groups on a benzene ring—confer specific chemical reactivity and make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in the synthesis of potent therapeutic agents.

Part 1: Core Molecular Structure and Physicochemical Profile

This compound, also known as 3,5-dimethyl-4-hydroxybenzoic acid, is a well-defined organic compound with a distinct molecular architecture that dictates its chemical behavior.

Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which ensure unambiguous communication in research and development.

-

IUPAC Name : this compound[1]

-

Synonyms : 3,5-Dimethyl-4-hydroxybenzoic acid, 2,6-Dimethyl-4-carboxyphenol[1]

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental protocols, including synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Off-white to light pink or beige crystalline powder | [2][7] |

| Melting Point | 221.0-227.0 °C | [7] |

| Solubility | Soluble in methanol | [2] |

| XLogP3 | 2.1 | [8] |

| InChIKey | OMNHTTWQSSUZHO-UHFFFAOYSA-N | [1][3][4][5] |

| SMILES | CC1=CC(=CC(=C1O)C)C(=O)O | [1][5][9] |

Part 2: Synthesis and Purification

The synthesis of this compound is a fundamental process for obtaining this valuable intermediate. One of the most common and reliable methods involves the hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile. This transformation can be achieved under either acidic or basic conditions.[10] The basic hydrolysis route is often preferred due to high yields and simpler product isolation.

Caption: Workflow for the synthesis via basic hydrolysis.

Experimental Protocol: Basic Hydrolysis of 4-hydroxy-3,5-dimethylbenzonitrile

This protocol details the procedure for synthesizing this compound.[10]

Materials:

-

4-hydroxy-3,5-dimethylbenzonitrile

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and vacuum flask

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide. Add the 4-hydroxy-3,5-dimethylbenzonitrile to the NaOH solution with magnetic stirring.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This typically takes several hours.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation: Carefully acidify the solution by adding concentrated HCl dropwise while stirring. Monitor the pH, continuing to add acid until the pH is approximately 2-3. The target product, this compound, will precipitate as a solid.

-

Isolation: To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold deionized water to remove residual salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Part 3: Spectroscopic and Analytical Characterization

Post-synthesis, it is imperative to verify the identity, purity, and structure of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic arrangement.

| Technique | Expected Signature Features | Source |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. | [11] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (from both phenol and carboxylic acid), C=O stretching (from the carboxylic acid), and C-H stretching (from methyl and aromatic groups). | [1][4] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (166.17 m/z). | [12] |

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound.[3]

Caption: Standard workflow for HPLC-based purity analysis.

Methodology:

-

Column: Newcrom R1 reverse-phase (RP) column or equivalent.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.[3]

-

Detection: UV detector set to an appropriate wavelength for the analyte.

-

Procedure:

-

Prepare a standard solution of known concentration and a solution of the synthesized sample in the mobile phase or a suitable solvent like methanol.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution.

-

Analyze the resulting chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks. A successful synthesis should yield a purity of >98%.

-

Part 4: Applications in Drug Development and Chemical Synthesis

This compound is not an end product in itself but rather a versatile intermediate. Its structural motifs are frequently incorporated into more complex molecules designed for specific biological or industrial functions.

-

TTR Amyloidogenesis Inhibitors: The compound is widely used as a key reagent in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis.[2][7] TTR is a protein implicated in certain types of amyloidosis, and molecules derived from this benzoic acid scaffold can stabilize the protein, preventing the formation of pathogenic amyloid fibrils. This is a critical area of research for treating conditions like familial amyloid polyneuropathy.

-

Agrochemicals and Dyestuffs: It serves as an important intermediate in the production of various agrochemicals and dyes, where the specific substitution pattern on the aromatic ring is leveraged to achieve desired properties.[2]

-

Mexiletine Derivatives: The molecule is also utilized in the preparation of derivatives of mexiletine, an antiarrhythmic drug.[2]

Conclusion

This compound is a foundational chemical entity whose molecular structure is intrinsically linked to its utility. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in research and development. From its role in creating novel therapeutics for amyloid diseases to its use in industrial chemistry, this compound continues to be a subject of significant scientific and commercial interest. The protocols and data presented in this guide offer a robust framework for professionals working with this versatile molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4919-37-3 [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound(4919-37-3) 1H NMR [m.chemicalbook.com]

- 12. This compound(4919-37-3) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,5-dimethylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Hydroxy-3,5-dimethylbenzoic acid in organic solvents. In the absence of extensive empirical data in publicly accessible literature, this document establishes a predictive framework based on the compound's molecular structure and the physicochemical properties of common organic solvents. We delve into the theoretical principles governing solubility, drawing parallels with structurally analogous compounds such as benzoic acid and other substituted phenolic acids. A detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method is provided, intended to equip researchers, scientists, and drug development professionals with the necessary tools for their own investigations. This guide is structured to offer not just procedural steps, but a deeper, mechanistic understanding of the solute-solvent interactions at play.

Introduction: The Significance of Solubility in Research and Development

This compound is a substituted aromatic carboxylic acid with potential applications in various fields, including as an intermediate in the synthesis of agrochemicals, dyestuffs, and pharmaceuticals.[1] Understanding its solubility in a range of organic solvents is a critical parameter for its successful application in these areas. Solubility dictates the choice of solvent for synthesis, purification, formulation, and analytical characterization. In drug development, for instance, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.

This guide will address the solubility of this compound from both a theoretical and a practical standpoint. We will first explore the molecular characteristics of the compound and how they are expected to influence its interaction with different classes of organic solvents. Subsequently, a robust experimental methodology for the quantitative determination of its solubility will be detailed.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2][3] |

| Molecular Weight | 166.17 g/mol | [2] |

| Melting Point | 221.0-227.0 °C | [4] |

| Appearance | White to cream to pink or pale brown crystals or powder | [1][4] |

| IUPAC Name | This compound | [2] |

The structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and two methyl groups attached to a benzene ring, dictates its solubility. The carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, while the benzene ring and methyl groups are nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute and solvent molecules.

Solute-Solvent Interactions

The key interactions governing the solubility of this compound are:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols, amides) are likely to be good solvents for this compound.

-

Dipole-Dipole Interactions: The polar nature of the carboxyl and hydroxyl groups will lead to favorable dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The nonpolar benzene ring and methyl groups will interact with nonpolar solvents through weaker van der Waals forces.

The overall solubility will depend on the net energy change of the dissolution process, which includes the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Effect of Substituents

The substituents on the benzoic acid ring significantly influence its solubility. The hydroxyl group, being polar, generally increases solubility in polar solvents. Conversely, the two methyl groups are electron-donating and increase the nonpolar character of the molecule, which may decrease solubility in highly polar solvents but increase it in less polar organic solvents.[6]

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the carboxylic acid and hydroxyl groups. The compound is known to be soluble in methanol.[7] |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and engage in dipole-dipole interactions. The solubility of similar phenolic acids is good in these solvents. |

| Nonpolar Solvents | Toluene, Hexane | Low | Dominated by weak van der Waals forces, which are less effective at overcoming the strong solute-solute interactions (hydrogen bonding) in the crystal lattice of the acid. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | Moderately polar, but with limited hydrogen bonding capability. |

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8] It is a robust and reliable technique that involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to the experimental temperature. Immediately filter the sample through a syringe filter to remove any remaining microcrystals. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis:

-

HPLC Method: Develop a suitable HPLC method for the quantification of this compound. This typically involves a reverse-phase C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid).[9] Prepare a series of standard solutions of known concentrations and generate a calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations in the chosen solvent. Determine the wavelength of maximum absorbance (λmax) for this compound. Measure the absorbance of the diluted sample at λmax and calculate the concentration using the Beer-Lambert law and a calibration curve.

-

-

Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Report the solubility in units such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several external factors.

Temperature

For most solid solutes, solubility in organic solvents increases with increasing temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. The relationship between temperature and solubility can be described by the van't Hoff equation.

Solvent Polarity and Hydrogen Bonding Capability

As discussed earlier, the polarity and hydrogen bonding capacity of the solvent are paramount. A solvent that can effectively solvate both the polar (carboxyl and hydroxyl) and nonpolar (aromatic ring and methyl groups) parts of the molecule will exhibit the highest dissolving power.

Solid-State Properties of the Solute

The crystal lattice energy of this compound plays a crucial role. A more stable crystal lattice (higher melting point) will require more energy to break the intermolecular forces holding the molecules together, resulting in lower solubility. Polymorphism, the existence of different crystal forms of the same compound, can also lead to variations in solubility.

Data Presentation and Interpretation

To facilitate comparison and analysis, it is recommended to present the experimentally determined solubility data in a structured table.

Example Table of Hypothetical Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

References

- Zhang, X., Chen, J., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry.

- BenchChem. (n.d.).

- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.

- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.

- Chemguide. (n.d.). an introduction to carboxylic acids.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem.

- StudySmarter. (2023).

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-.

- Thermo Scientific Chemicals. (n.d.). This compound, 98% 5 g.

- ChemicalBook. (n.d.). This compound | 4919-37-3.

- SIELC Technologies. (2018). This compound.

- Aribo Biotechnology. (2024). 4919-37-3 | this compound.

- Fisher Scientific. (n.d.). This compound, 98%.

- LGC Standards. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H10O3).

- ResearchGate. (n.d.).

- Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry.

- YouTube. (2021). 10.3 Physical Properties of Carboxylic Acids.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.

- Semantic Scholar. (2008).

- ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF.

- CORE. (n.d.).

- ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research.

- Semantic Scholar. (2013). [PDF] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Semantic Scholar.

- CityUHK Scholars. (n.d.). Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions.

- Scribd. (n.d.). Predicting Carboxylic Acid Solubility | PDF.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4).

- NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-.

- IUPAC-NIST Solubility Data Series. 99.

Sources

- 1. This compound | 4919-37-3 [chemicalbook.com]

- 2. This compound | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. This compound CAS#: 4919-37-3 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Melting Point of 4-Hydroxy-3,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melting point of a crystalline solid is a critical physical property that serves as a cornerstone in the identification, characterization, and purity assessment of chemical compounds. For professionals in research, and particularly in drug development, a thorough understanding of this parameter for a molecule like 4-hydroxy-3,5-dimethylbenzoic acid (CAS 4919-37-3) is paramount. This compound, a substituted phenolic acid, is utilized as a reagent and an intermediate in the synthesis of various organic molecules, including agrochemicals and dyestuffs. This guide provides a comprehensive exploration of the melting point of this compound, delving into the theoretical underpinnings, a robust experimental protocol for its determination, and an expert analysis of the factors influencing its characteristic thermal behavior.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| Appearance | Off-white to light pink or light beige crystalline powder | ChemicalBook[2] |

| Melting Point Range | 221.0 - 227.0 °C | Thermo Scientific Chemicals[3] |

Theoretical Framework: Understanding the Melting Point of Substituted Benzoic Acids

The melting point of an organic compound is the temperature at which it transitions from an ordered crystalline lattice to a disordered liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules together in the crystal. For this compound, several structural features are key determinants of its relatively high melting point.

The Dominant Role of Intermolecular Hydrogen Bonding

The primary contributor to the high melting point of this compound is its capacity for extensive intermolecular hydrogen bonding. The molecule possesses both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, both of which are potent hydrogen bond donors and acceptors.

In the solid state, the carboxylic acid groups of benzoic acid derivatives typically form dimeric structures through strong hydrogen bonds. Furthermore, the hydroxyl group can participate in hydrogen bonding with neighboring molecules, creating a robust three-dimensional network. Overcoming these strong and numerous intermolecular hydrogen bonds requires significant thermal energy, resulting in a high melting point.

Structural Comparisons with Isomeric Hydroxybenzoic Acids

The influence of substituent positioning on the melting point is evident when comparing isomers of hydroxybenzoic acid. For instance, 4-hydroxybenzoic acid has a significantly higher melting point (214.5 °C) than 2-hydroxybenzoic acid (salicylic acid, 158.6 °C).[4][5]

-

4-Hydroxybenzoic Acid: The para-positioning of the hydroxyl and carboxylic acid groups allows for the formation of extensive intermolecular hydrogen bonding networks, as the functional groups of one molecule can readily interact with those of its neighbors.[4]

-

2-Hydroxybenzoic Acid: In contrast, the ortho-positioning in salicylic acid facilitates the formation of an intramolecular hydrogen bond between the adjacent hydroxyl and carboxylic acid groups.[6] This internal hydrogen bond reduces the capacity of these functional groups to participate in intermolecular hydrogen bonding.[6] Consequently, less energy is required to disrupt the crystal lattice, leading to a lower melting point.[6]

This compound, with its para-hydroxyl group, is structurally analogous to 4-hydroxybenzoic acid in its inability to form intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups. This structural arrangement favors strong intermolecular interactions, contributing to its high melting point. The presence of the two methyl groups adds to the molecular weight and can influence crystal packing, further modulating the melting point.

Experimental Determination of the Melting Point: A Validated Protocol

The accurate determination of the melting point of this compound is crucial for its quality control and use in synthesis. The capillary method is the standard technique for this purpose.

Instrumentation and Materials

-

Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)

-

Certified Melting Point Reference Standards (e.g., Vanillin, Acetanilide, Caffeine)

-

Glass Capillary Tubes (one end sealed)

-

Mortar and Pestle

-

Spatula

-

This compound sample

Protocol Workflow Diagram

Caption: A streamlined workflow for accurate melting point determination.

Step-by-Step Methodology

Part 1: Instrument Calibration (Self-Validating System)

Causality: The accuracy of the melting point apparatus's temperature sensor can drift over time. Calibration with certified reference standards ensures the trustworthiness of the measurements by correcting for any systematic errors.

-

Selection of Standards: Choose at least two certified reference standards with melting points that bracket the expected melting point of this compound (221.0 - 227.0 °C). Caffeine (MP ~235-238 °C) is a suitable high-temperature standard.

-

Melting Point Determination of Standards: Following the sample preparation and measurement protocol below, determine the melting points of the reference standards.

-

Verification: Compare the observed melting points with the certified values. If the deviation is outside the instrument's specified tolerance, perform a calibration adjustment according to the manufacturer's instructions.

Part 2: Sample Preparation

Causality: Proper sample preparation is critical for ensuring uniform and efficient heat transfer from the heating block to the sample, which is essential for an accurate and sharp melting range.

-

Drying: Ensure the this compound sample is completely dry. Moisture can act as an impurity, depressing and broadening the melting range.

-

Grinding: Using a clean mortar and pestle, grind the crystalline sample into a fine, homogeneous powder. Large crystals can lead to inefficient heat transfer and a wider melting range.

-

Capillary Packing:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.

-

The final packed sample height should be 2-4 mm. An insufficient amount of sample will be difficult to observe, while too much sample will cause a temperature gradient within the sample, leading to a broad melting range.

-

Part 3: Melting Point Measurement

Causality: The heating rate is the most critical experimental parameter. A slow heating rate (1-2 °C/minute) is necessary to maintain thermal equilibrium between the heating block, the thermometer, and the sample. A fast heating rate will cause the thermometer to register a temperature higher than the actual temperature of the sample at the point of melting, leading to an artificially high and broad melting range.

-

Set Start Temperature: Set the starting temperature of the melting point apparatus to approximately 15-20 °C below the expected melting point of this compound (e.g., ~200 °C).

-

Set Heating Rate: Program the instrument for a heating rate of 1-2 °C per minute in the expected melting range.

-

Insert Capillary: Place the packed capillary tube into the heating block of the apparatus.

-

Observation and Recording:

-

Observe the sample through the magnified viewing port.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

-

The recorded melting point is the range between these two temperatures.

-

Interpreting the Results: The Significance of the Melting Range

For a pure, crystalline compound like this compound, the melting range is typically narrow, on the order of 1-2 °C. A broad melting range (greater than 2 °C) can be indicative of:

-

Impurities: The presence of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depression and broadening of the melting range.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points. While no specific studies on the polymorphism of this compound were identified, it is a known phenomenon in substituted benzoic acids. If a sample contains a mixture of polymorphs, it may exhibit a broad or multiple melting points.

-

Decomposition: If the compound decomposes upon heating, a change in color and/or the evolution of gas may be observed, often accompanied by a wide and ill-defined melting range.

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more detailed thermal analysis, Differential Scanning Calorimetry (DSC) is an invaluable technique. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A DSC thermogram of this compound would provide:

-

A precise endothermic peak corresponding to the melting transition, from which the onset temperature and the enthalpy of fusion can be determined.

-

Information on any phase transitions (e.g., solid-solid transitions between polymorphs) that may occur before melting.

-

Data on the thermal stability of the compound.

Conclusion

The melting point of this compound, with a characteristic range of 221.0 - 227.0 °C, is a direct reflection of its molecular structure, particularly its extensive capacity for intermolecular hydrogen bonding. An accurate and reproducible determination of this value is contingent upon a meticulously executed experimental protocol, with careful attention to instrument calibration, sample preparation, and a controlled heating rate. For professionals in the pharmaceutical and chemical sciences, a comprehensive understanding of these principles and practices is essential for ensuring the quality and integrity of this important chemical intermediate.

References

-

Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Retrieved from [Link]

-

Brainly. (2025, April 29). Rank the compounds below from lowest to highest melting point: 1. 2-hydroxybenzoic acid 2. 3-hydroxybenzoic acid 3. 2-bromobenzoic acid 4. 2-chlorobenzoic acid. Retrieved from [Link]

-

Stack Exchange. (2018, February 21). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? Retrieved from [Link]

-

Quora. (2018, October 28). Why does salicylic acid have a lower melting point then p-hydroxybenzoic acid and m-hydroxybenzoic acid? Retrieved from [Link]

-